Cyclopropyl(3-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

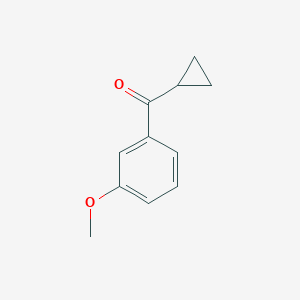

Cyclopropyl(3-methoxyphenyl)methanone is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to a methanone moiety, which is further connected to a 3-methoxyphenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl(3-methoxyphenyl)methanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the methanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., Br2), Nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed:

Oxidation: Carboxylic acids, Ketones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Cyclopropyl(3-methoxyphenyl)methanone has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.

Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Cyclopropyl(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Cyclopropyl(3-methoxyphenyl)methanone can be compared with other similar compounds, such as:

Cyclopropyl(4-methoxyphenyl)methanone: Similar structure but with the methoxy group at the 4-position, which may alter its reactivity and biological activity.

Cyclopropyl(3,4-dimethoxyphenyl)methanone: Contains an additional methoxy group, potentially enhancing its pharmacological properties.

Cyclopropyl(3-methoxyphenyl)ethanone: Similar but with an ethanone group, which may affect its chemical behavior and applications

This compound stands out due to its unique combination of a cyclopropyl group and a methoxy-substituted phenyl ring, which imparts distinct chemical and biological properties.

Biological Activity

Cyclopropyl(3-methoxyphenyl)methanone is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of cyclopropane derivatives, including this compound, can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives often act as inhibitors of various enzymes. For example, they can interfere with monoamine oxidase (MAO) activity, which is crucial for neurotransmitter metabolism .

- Antimicrobial Activity : Compounds containing cyclopropane rings have shown significant antibacterial, antifungal, and antiviral properties. The mechanism typically involves disruption of microbial cell function or inhibition of specific metabolic pathways .

- Antitumor Effects : Some studies suggest that cyclopropane derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate to high antimicrobial activity, particularly against Candida albicans, suggesting potential applications in antifungal therapies.

Antitumor Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values determined through MTS assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| A-549 | 70 |

| MCF-7 | 65 |

| PC-3 | 55 |

The compound showed significant inhibition of cell growth in all tested lines, particularly in HeLa cells, indicating its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of cyclopropane derivatives highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapy .

- Cytotoxicity in Cancer Models : Research involving human tumor cell lines demonstrated that treatment with this compound resulted in significant apoptotic activity, as evidenced by increased annexin V staining and caspase activation . This suggests that the compound may activate intrinsic apoptotic pathways.

Properties

IUPAC Name |

cyclopropyl-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJNYGMCZQPJDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505135 |

Source

|

| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104271-41-2 |

Source

|

| Record name | Cyclopropyl(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.